molecular formula C10H7F3O B2671737 5-Methyl-3-(trifluoromethyl)benzofuran CAS No. 1400764-16-0

5-Methyl-3-(trifluoromethyl)benzofuran

Cat. No.: B2671737
CAS No.: 1400764-16-0
M. Wt: 200.16
InChI Key: XVSNADYLWAIKGS-UHFFFAOYSA-N
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Description

5-Methyl-3-(trifluoromethyl)benzofuran is a benzofuran derivative characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 3-position of the benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of this compound make it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-Methyl-3-(trifluoromethyl)benzofuran can be achieved through several synthetic routes. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ these strategies due to their efficiency and high yield.

Chemical Reactions Analysis

5-Methyl-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. For example, its anti-tumor activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-Methyl-3-(trifluoromethyl)benzofuran can be compared with other benzofuran derivatives, such as:

The presence of both the methyl and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound in scientific research .

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-6-2-3-9-7(4-6)8(5-14-9)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSNADYLWAIKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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